Cas no 389120-03-0 (1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-)
![1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- structure](https://www.kuujia.com/scimg/cas/389120-03-0x500.png)
1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-
- 5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione
- 2-mercapto-5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole
- 5-(4-trifluoromethylphenyl)-2-mercapto-1,3,4-oxadiazole
- 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol
- HMS562E10
- CCG-246139
- Maybridge1_007314
- 389120-03-0
- SCHEMBL6296345
- 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
- 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thione
- UYWGWPFCXHGXCR-UHFFFAOYSA-N
- AKOS009280696
- 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione
- (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETICACIDMETHYLESTER
- DTXSID90369734
- FT-0644565
- SCHEMBL13984128
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- Inchi: InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16)
- InChI Key: UYWGWPFCXHGXCR-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)C(F)(F)F)C2=NN=C(O2)S
Computed Properties
- Exact Mass: 246.00700
- Monoisotopic Mass: 246.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 65.7Ų
Experimental Properties
- Density: 1.54
- Boiling Point: 252.1°Cat760mmHg
- Flash Point: 106.3°C
- Refractive Index: 1.592
- PSA: 77.72000
- LogP: 3.04410
1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815233-250mg |
5-(4-Trifluoromethyl-Phenyl)-[1,3,4]oxadiazole-2-thiol |
389120-03-0 | 98% | 250mg |
¥6940.00 | 2024-05-15 |
1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- Related Literature
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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4. Back matter
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
Additional information on 1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-
1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-: A Comprehensive Overview
The compound 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- (CAS No. 389120-03-0) is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied due to their unique electronic properties and versatile reactivity. The presence of the trifluoromethyl group at the 4-position of the phenyl ring introduces additional electronic and steric effects, making this compound particularly interesting for researchers in the fields of organic synthesis and medicinal chemistry.
Recent studies have highlighted the importance of oxadiazole derivatives in drug design. The oxadiazole ring is known for its ability to act as a bioisostere of other heterocycles, such as imidazoles and thiophenes. This property makes it a valuable component in the development of bioactive molecules. For instance, research has shown that oxadiazole-containing compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities. The 5-substituted oxadiazole-thione structure in this compound further enhances its potential as a scaffold for drug discovery.
The trifluoromethylphenyl group attached to the oxadiazole ring plays a crucial role in modulating the compound's physicochemical properties. The trifluoromethyl group is highly electronegative and can significantly influence the compound's lipophilicity and solubility. These properties are critical for determining the compound's bioavailability and pharmacokinetics. Recent advancements in computational chemistry have allowed researchers to predict these properties with greater accuracy, enabling more efficient drug design processes.
In terms of synthesis, the preparation of 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- involves a multi-step process that typically includes nucleophilic substitution or condensation reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield in certain cases. This approach not only reduces reaction time but also minimizes the formation of byproducts, making it a more sustainable method for synthesizing such compounds.
Applications of this compound are not limited to pharmacology; it also finds use in materials science. For example, oxadiazole derivatives have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their excellent electron transport properties. The trifluoromethylphenyl-substituted oxadiazole-thione may offer improved charge transport characteristics compared to its unsubstituted counterparts, making it a promising material for next-generation electronic devices.
From an environmental perspective, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent studies have focused on photodegradation and biodegradation mechanisms of oxadiazole derivatives. These studies aim to develop strategies for minimizing environmental contamination while maximizing the utility of these compounds.
In conclusion, 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- (CAS No. 389120-03-0) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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